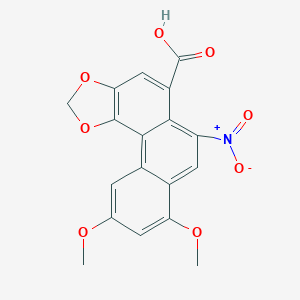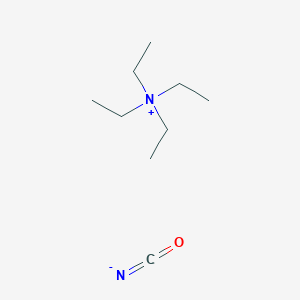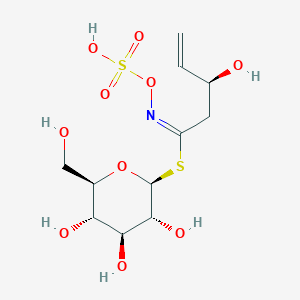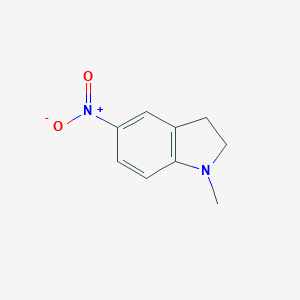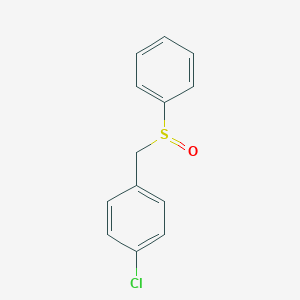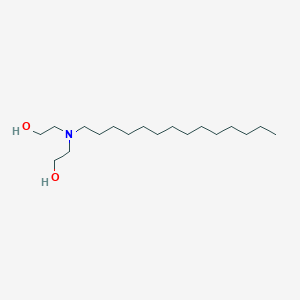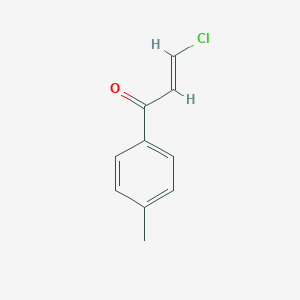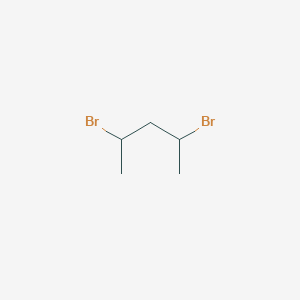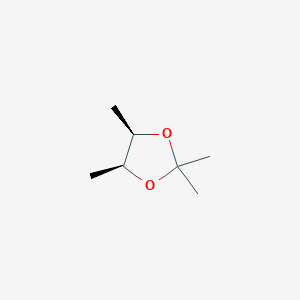
1,3-Dioxolane, 2,2,4,5-tetramethyl-, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane, 2,2,4,5-tetramethyl-, cis- is a cyclic ether that has been extensively studied for its potential applications in various fields of science. This compound has been synthesized by several methods and has been found to have significant biological and physiological effects.
科学的研究の応用
1,3-Dioxolane, 2,2,4,5-tetramethyl-, cis- has been extensively studied for its potential applications in various fields of science. It has been found to be a useful solvent for organic reactions, and it has been used as a reagent in the synthesis of several compounds. It has also been used as a stabilizer for some polymers and as a component in some electrolytes. In addition, it has been studied for its potential use as a fuel additive and as a component in some perfumes.
作用機序
The mechanism of action of 1,3-Dioxolane, 2,2,4,5-tetramethyl-, cis- is not fully understood. However, it has been suggested that it may act as a Lewis acid, and it may also participate in hydrogen bonding interactions with other molecules. These interactions may be responsible for its ability to stabilize some polymers and to act as a solvent for some organic reactions.
Biochemical and Physiological Effects:
1,3-Dioxolane, 2,2,4,5-tetramethyl-, cis- has been found to have some biochemical and physiological effects. It has been shown to have some antimicrobial activity, and it has been suggested that it may have some potential as a therapeutic agent. However, more research is needed to fully understand its effects on living organisms.
実験室実験の利点と制限
1,3-Dioxolane, 2,2,4,5-tetramethyl-, cis- has several advantages and limitations for lab experiments. Its high boiling point and low toxicity make it a useful solvent for some organic reactions. However, its high cost and limited availability may limit its use in some experiments. In addition, its potential effects on living organisms may require special precautions when handling the compound.
将来の方向性
There are several future directions for research on 1,3-Dioxolane, 2,2,4,5-tetramethyl-, cis-. One area of interest is its potential use as a fuel additive, as it has been shown to improve the performance of some fuels. Another area of interest is its potential use as a therapeutic agent, as it has been shown to have some antimicrobial activity. In addition, further research is needed to fully understand its mechanism of action and its effects on living organisms. Finally, more efficient and cost-effective methods of synthesis may be developed to increase its availability and reduce its cost.
合成法
1,3-Dioxolane, 2,2,4,5-tetramethyl-, cis- can be synthesized by several methods, including the reaction of tetramethyl orthoformate with ethylene oxide in the presence of a strong acid catalyst. Another method involves the reaction of tetramethyl orthoformate with paraformaldehyde in the presence of a base catalyst. The yield of the product is high in both methods, and the purity can be improved by distillation.
特性
CAS番号 |
17226-65-2 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
(4R,5S)-2,2,4,5-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-5-6(2)9-7(3,4)8-5/h5-6H,1-4H3/t5-,6+ |
InChIキー |
IWHKRVPYJLOGAW-OLQVQODUSA-N |
異性体SMILES |
C[C@@H]1[C@@H](OC(O1)(C)C)C |
SMILES |
CC1C(OC(O1)(C)C)C |
正規SMILES |
CC1C(OC(O1)(C)C)C |
同義語 |
(4R,5S)-2,2,4,5-Tetramethyl-1,3-dioxolane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



